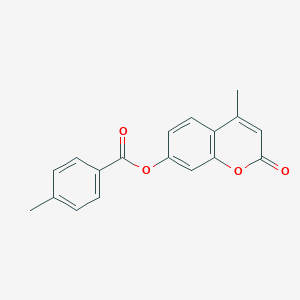

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name follows hierarchical substitution rules for polycyclic systems:

- Parent structure : 2H-chromen-2-one (coumarin), a benzopyrone system with a lactone ring.

- Substituents :

- A methyl group at position 4 of the chromenone ring.

- A 4-methylbenzoyloxy group at position 7.

Molecular formula : $$ \text{C}{18}\text{H}{14}\text{O}_4 $$ .

Key structural features :

| Feature | Description |

|---|---|

| Chromenone core | Fused benzene and α-pyrone rings with a ketone at C2 |

| Ester linkage | Connects the 7-hydroxy group of chromenone to 4-methylbenzoic acid |

| Methyl substituents | At C4 (chromenone) and para-position of the benzoyloxy group |

Spectroscopic identification relies on:

Historical Context of Coumarin Derivatives in Organic Chemistry

Coumarin derivatives have been pivotal in organic synthesis since the 19th century:

- 1820 : Isolation of coumarin from tonka beans by Vogel .

- 1868 : First synthetic coumarin via Perkin reaction .

- 20th century : Development of Pechmann condensation (phenol + β-keto ester) and Kostanecki acylation (ortho-hydroxyaryl ketones + anhydrides) for coumarin synthesis .

Evolution of 4-methyl-2-oxo derivatives :

- Early 20th-century studies on methyl-substituted coumarins revealed enhanced stability and fluorescence compared to unsubstituted analogs .

- The 7-hydroxy group’s reactivity enabled esterification with aromatic acids, yielding derivatives like 4-methylbenzoate for photophysical studies .

Applications :

Positional Isomerism in Chromenone-Based Esters

Positional isomerism in this compound arises from variations in substituent placement:

Case 1: Chromenone ring substitution

- 4-methyl vs. 6-methyl : Shifting the methyl group to C6 alters electronic distribution, as seen in $$ \text{C}{17}\text{H}{12}\text{O}_4 $$ isomers .

- Example: 4-Methyl-2-oxo-2H-chromen-7-yl benzoate vs. 6-methyl analog (Δλ$$_{\text{em}}$$ = 15 nm in ethanol) .

Case 2: Benzoyloxy group substitution

- Para-methyl vs. ortho-methyl : 4-Methylbenzoate (this compound) vs. 2-methylbenzoate (PubChem CID 723841) .

- Structural impact:

Synthetic control :

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFUWPNTHDOXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974825 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-44-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Stoichiometry

The reaction employs equimolar quantities of 7-hydroxycoumarin (6.17 mmol, 1 g) and p-toluoyl chloride (6.17 mmol, 0.85 mL), with trimethylamine (18.51 mmol, 2.6 mL) as a base to neutralize HCl generated in situ. The use of three equivalents of trimethylamine ensures complete deprotonation of the coumarin hydroxyl group, facilitating efficient ester formation.

Solvent and Temperature Optimization

Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both polar and nonpolar reactants while stabilizing the intermediate tetrahedral transition state. Refluxing at 66°C for 4 hours ensures sufficient activation energy for the reaction while avoiding decomposition of the coumarin backbone.

Stepwise Procedure and Workup

Reaction Setup

-

Solution Preparation : p-Toluoyl chloride is dissolved in 40 mL of dried THF under nitrogen atmosphere to prevent moisture ingress.

-

Base Addition : Trimethylamine is added dropwise to maintain a controlled exotherm.

-

Coumarin Introduction : 7-Hydroxycoumarin is introduced in small portions over 30 minutes to prevent localized overheating.

Post-Reaction Processing

After reflux, the mixture is diluted with 40 mL chloroform and acidified to pH 2–3 using dilute HCl. This step protonates excess trimethylamine, forming water-soluble ammonium chloride, which partitions into the aqueous phase during extraction. The organic layer is washed to neutrality, dried over MgSO₄, and concentrated under reduced pressure.

Crystallization and Yield

The crude product is recrystallized from chloroform, yielding pale-yellow crystals with a melting point of 435–436 K. The high yield (88%) underscores the efficiency of this method.

Structural Confirmation and Key Interactions

Crystallographic Validation

X-ray diffraction reveals a planar coumarin system (r.m.s. deviation = 0.006 Å) oriented at 60.14° relative to the benzoate ring. Intramolecular C16–H16⋯O3 hydrogen bonding stabilizes this conformation, forming a pseudo-bicyclic S(5) ring motif.

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) |

|---|---|

| C2–C3 (pyrone ring) | 1.336 (5) Å |

| C1–C2 | 1.446 (5) Å |

| Dihedral angle (coumarin/benzoate) | 60.14 (13)° |

Supramolecular Interactions

The crystal packing features:

-

π–π Stacking : Centroid-to-centroid distances of 3.6286–3.6459 Å between pyrone and benzene rings.

-

C=O⋯π Interactions : O⋯centroid distances of 3.2938–3.6132 Å.

Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H (40.4%), H⋯O/O⋯H (26.1%), and C⋯C (9.0%).

Reaction Optimization Considerations

Solvent Effects

Polar aprotic solvents like THF enhance nucleophilicity of the coumarin oxygen, while chloroform aids in product isolation due to its low miscibility with water.

Temperature Control

Reflux at 66°C balances reaction rate and thermal stability. Lower temperatures result in incomplete conversion, while higher temperatures risk decarboxylation.

Scalability and Industrial Relevance

The method’s simplicity and high yield make it amenable to large-scale production. Key considerations for scale-up include:

-

Heat Management : Jacketed reactors to control exotherms during reagent addition.

-

Solvent Recovery : Distillation of THF and chloroform for reuse.

-

Crystallization Efficiency : Use of seed crystals to improve crystal size distribution.

Comparative Analysis with Related Esters

The title compound’s synthesis mirrors strategies for analogous coumarin esters, such as 7-hydroxycoumarin cinnamates. However, the electron-donating methyl group on the benzoate ring enhances steric hindrance, slightly reducing reaction rates compared to unsubstituted derivatives.

Challenges and Troubleshooting

Moisture Sensitivity

Trace water hydrolyzes p-toluoyl chloride to p-toluic acid. Rigorous drying of THF and reagents is critical.

Byproduct Formation

Incomplete acidification leaves residual trimethylamine hydrochloride, necessitating thorough washing.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Antioxidant Activity

The compound also shows promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thereby protecting cells from damage .

Neuropharmacological Effects

One of the most significant areas of research involves its interaction with neurotransmitter receptors. Specifically, it acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors. This interaction suggests potential therapeutic implications for mood regulation and cognitive enhancement . Studies have indicated that modulation of these receptors can influence various neuropsychiatric conditions, making this compound a candidate for further investigation in psychopharmacology .

Synthetic Routes

The synthesis of this compound typically involves the esterification of 7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid. Common methods include using dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature.

Industrial Production

In industrial settings, this synthesis can be scaled using continuous flow reactors to improve efficiency and yield. Purification techniques such as recrystallization and chromatography ensure high purity levels necessary for pharmaceutical applications .

Applications Across Various Fields

| Field | Applications |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for mood disorders due to its receptor antagonism properties. |

| Antimicrobial Research | Used in developing new antibiotics targeting resistant bacterial strains. |

| Antioxidant Formulations | Incorporated into products aimed at reducing oxidative stress in cells. |

| Materials Science | Explored as a precursor in the synthesis of photoactive materials and dyes. |

| Organic Synthesis | Serves as a building block for more complex organic molecules in synthetic chemistry. |

Case Studies

- Neuropharmacological Study : A study investigated the effects of this compound on mood regulation by assessing its impact on dopamine D2 and serotonin 5-HT2 receptor activity in animal models. Results indicated significant modulation of mood-related behaviors, suggesting potential applications in treating depression and anxiety disorders .

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent (electron-withdrawing) in 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate enhances reactivity in acylation reactions, yielding 88% under ambient conditions . In contrast, methyl or ethoxy groups (electron-donating) may reduce electrophilicity, requiring optimized conditions for comparable yields.

- Spectroscopic Differentiation : The C–Cl stretching vibration at 744 cm⁻¹ in IR spectra distinguishes chloro-substituted analogs , while azide-bearing derivatives exhibit characteristic stretches near 2100 cm⁻¹ .

- Biological Relevance : Fluorinated and chlorinated analogs (e.g., 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate) demonstrate enhanced anticancer activity compared to methylated derivatives, likely due to increased lipophilicity and target binding .

Spectroscopic and Crystallographic Insights

- IR Spectroscopy : All coumarin esters show C=O stretches between 1720–1740 cm⁻¹. Substituent-specific bands (e.g., C–Cl at 744 cm⁻¹) aid in structural confirmation .

- NMR Analysis : Methyl groups on the coumarin (δ 2.4 ppm) and benzoate (δ 2.5 ppm) are distinct in 1H-NMR. For fluorinated analogs, 19F-NMR provides unambiguous identification .

- Crystallography : X-ray studies confirm planar coumarin-benzoate systems, with dihedral angles influenced by substituent steric effects .

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, a synthetic compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. Its chemical structure, characterized by a chromenone backbone with a methyl group at the 4-position and a benzoate moiety at the 7-position, suggests potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure

| Property | Details |

|---|---|

| Molecular Formula | C18H14O4 |

| Molecular Weight | 294.31 g/mol |

| Structural Features | Coumarin backbone with methyl and benzoate groups |

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Dopamine D2 Receptor Antagonism : The compound acts as an antagonist at dopamine D2 receptors, suggesting potential implications in mood regulation and cognitive functions.

- Serotonin 5-HT2 Receptor Modulation : It also interacts with serotonin 5-HT2 receptors, which may influence various neuropsychological processes.

- Antimicrobial Properties : Studies have highlighted its antimicrobial effects, indicating potential applications in treating infections.

- Antioxidant Activity : The compound demonstrates antioxidant properties, contributing to its protective effects against oxidative stress.

The mechanism of action for this compound involves binding to specific enzymes and receptors, modulating their activity. For instance:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cognitive functions and memory retention .

Study on Neurotransmitter Receptors

A study evaluated the interaction of various coumarin derivatives with neurotransmitter receptors. It was found that this compound exhibited significant antagonistic activity against dopamine D2 and serotonin 5-HT2 receptors, suggesting its potential use in treating mood disorders and cognitive impairments.

Antimicrobial Efficacy

In another study, the compound was tested against a range of bacterial strains. Results indicated that it possessed substantial antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that the unique structural features of the compound enhance its interaction with microbial membranes, leading to increased efficacy.

Antioxidant Activity Assessment

The antioxidant capacity of the compound was assessed using various assays (DPPH and ABTS). The results demonstrated that it effectively scavenged free radicals, indicating its potential role in preventing oxidative damage in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate | AChE inhibition | Sulfonate moiety enhances solubility |

| 4-Methyl-2-oxo-2H-chromen-7-yl sulfamate | Antimicrobial | Sulfamate group increases reactivity |

| 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbenzoate | Moderate D2 receptor interaction | Methyl substitution alters lipophilicity |

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate?

The synthesis typically involves coupling 7-hydroxy-4-methylcoumarin with 4-methylbenzoyl chloride in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like acetone or ethyl acetate. Post-reaction purification via recrystallization using hexane/ethyl acetate mixtures is standard .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the coumarin and benzoate moieties.

- FT-IR : For identifying carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and ester linkages.

- UV-Vis : To assess π→π* transitions in the chromenone core, critical for fluorescence studies .

Q. What are the known biological activities of this compound?

While direct data on 4-methylbenzoate derivatives is limited, structurally similar coumarins exhibit antimicrobial and anticancer properties. These effects are attributed to interactions with enzymes (e.g., Cdc25 phosphatases) or receptors involved in inflammation pathways .

Q. How should this compound be handled safely in laboratory settings?

Use personal protective equipment (PPE), avoid inhalation/ingestion, and store in a cool, dry environment. Stability studies suggest sensitivity to prolonged light exposure; amber glassware is recommended .

Advanced Research Questions

Q. How can conflicting spectral data during structural characterization be resolved?

Discrepancies in NMR or IR data may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction is the gold standard for resolving ambiguities. For example, triclinic crystal systems (space group P1) with refined unit cell parameters (e.g., a = 7.98 Å, b = 9.22 Å, c = 10.97 Å) provide unambiguous confirmation of molecular geometry .

Q. What strategies optimize yield in large-scale synthesis?

- Reaction stoichiometry : Use a 10% excess of 4-methylbenzoyl chloride to drive esterification.

- Solvent choice : Ethyl acetate improves solubility of intermediates.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. How do structural modifications (e.g., sulfonate vs. benzoate substituents) impact bioactivity?

Sulfonate derivatives (e.g., 4-methoxybenzenesulfonate) show enhanced solubility and binding to hydrophobic enzyme pockets, while benzoate esters may improve membrane permeability. Comparative studies using molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (IC₅₀ measurements) are recommended .

Q. What analytical methods validate purity for in vitro biological assays?

Q. How can crystallization conditions be tailored for X-ray studies?

Slow evaporation of hexane/ethyl acetate (7:1) at 296 K yields colorless blocks suitable for diffraction. Refinement protocols (e.g., SHELXL) with riding H-atom models (C–H = 0.93–0.96 Å) ensure accurate thermal parameter (Uiso) assignments .

Q. What computational approaches elucidate structure-activity relationships (SAR)?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) for target engagement .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in biological assay results?

- Dose-response curves : Repeat assays with triplicate measurements to assess reproducibility.

- Control experiments : Test against known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions.

- Meta-analysis : Compare data with structurally related coumarins (e.g., 4-phenyl or 8-methyl analogs) to identify trends .

Q. What statistical methods are suitable for analyzing heterogeneous datasets?

- ANOVA : For comparing means across multiple experimental groups.

- Principal Component Analysis (PCA) : To reduce dimensionality in spectral or bioactivity data .

Comparative Studies

Q. How does this compound compare to fluorinated or trifluoromethylated analogs?

Fluorinated derivatives (e.g., 4-fluorobenzenesulfonate) exhibit higher electronegativity, altering binding kinetics with polar residues in enzyme active sites. Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH changes for such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.